4-Bromo-3-methylphenyl pivalate
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Overview
Description
4-Bromo-3-methylphenyl pivalate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring, which is further esterified with pivalic acid. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methylphenyl pivalate typically involves the esterification of 4-Bromo-3-methylphenol with pivalic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the phenol to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods like distillation and crystallization are often employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methylphenyl pivalate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidized forms.
Reduction Reactions: The ester group can be reduced to an alcohol under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include various substituted phenyl pivalates depending on the nucleophile used.
Oxidation: Products include 4-Bromo-3-methylbenzoic acid and other oxidized derivatives.
Reduction: Products include 4-Bromo-3-methylphenyl alcohol and other reduced forms.
Scientific Research Applications
4-Bromo-3-methylphenyl pivalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Bromo-3-methylphenyl pivalate exerts its effects depends on the specific reaction or application. In enzymatic hydrolysis, for example, the ester bond is cleaved by the action of esterases, leading to the formation of 4-Bromo-3-methylphenol and pivalic acid. The molecular targets and pathways involved vary depending on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-methylphenyl acetate
- 4-Bromo-3-methylphenyl benzoate
- 4-Bromo-3-methylphenyl butyrate
Uniqueness
4-Bromo-3-methylphenyl pivalate is unique due to the presence of the bulky pivalate group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds that have different ester groups.
Properties
IUPAC Name |
(4-bromo-3-methylphenyl) 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-8-7-9(5-6-10(8)13)15-11(14)12(2,3)4/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOIEEIVURBKQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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